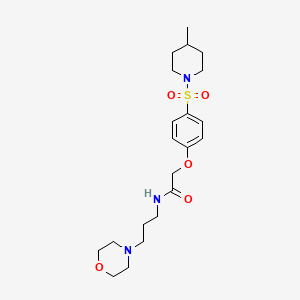
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide, also known as E-4031, is a chemical compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells, and has been shown to have a variety of applications in the study of cardiac electrophysiology and arrhythmia.
Mecanismo De Acción
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide acts as a selective blocker of the Ikr current in cardiac cells. This current is responsible for the repolarization phase of the cardiac action potential, and its inhibition can lead to prolongation of the action potential duration and QT interval. This can result in a variety of arrhythmias, including torsades de pointes.
Biochemical and Physiological Effects
The primary effect of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide is the inhibition of the Ikr current in cardiac cells. This can lead to prolongation of the action potential duration and QT interval, which can result in a variety of arrhythmias. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide has also been shown to have effects on other ion channels, including the L-type calcium channel and the sodium channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide as a pharmacological tool is its selectivity for the Ikr current. This allows researchers to study the effects of Ikr inhibition on cardiac function and arrhythmia without affecting other ion channels. However, one limitation of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide is its potential for off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide. One area of interest is the development of more selective Ikr blockers that can be used to study the effects of Ikr inhibition on cardiac function and arrhythmia with greater specificity. Another area of interest is the use of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide in the study of inherited arrhythmia syndromes, such as long QT syndrome, which are characterized by abnormalities in the Ikr current. Finally, the potential use of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide as a therapeutic agent for the treatment of arrhythmias is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide involves a multistep process that begins with the reaction of 4-methylpiperidine with p-chlorobenzenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)chlorobenzene. This intermediate is then reacted with 2-(2-hydroxyethoxy)acetic acid and morpholine to form the final product, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide has been extensively studied for its potential use as a pharmacological tool in the study of cardiac electrophysiology and arrhythmia. It is a selective blocker of the Ikr current, which plays a key role in regulating the duration of the cardiac action potential. By blocking this current, 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide can be used to study the effects of Ikr inhibition on cardiac function and arrhythmia.
Propiedades
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-18-7-11-24(12-8-18)30(26,27)20-5-3-19(4-6-20)29-17-21(25)22-9-2-10-23-13-15-28-16-14-23/h3-6,18H,2,7-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJQRAIDBTVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
